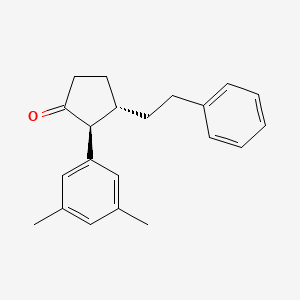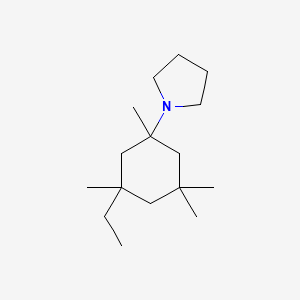
Pyrrolidine, 1-(3-ethyl-1,3,5,5-tetramethylcyclohexyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidine, 1-(3-ethyl-1,3,5,5-tetramethylcyclohexyl)-: is a substituted pyrrolidine derivative. Pyrrolidine itself is a cyclic secondary amine with a five-membered ring structure. The compound features a unique substitution pattern, which includes an ethyl group and multiple methyl groups on a cyclohexyl ring, making it a highly branched and sterically hindered molecule.
準備方法
Synthetic Routes and Reaction Conditions:
-
Laboratory Synthesis:
- Pyrrolidine derivatives can be synthesized via the reaction of primary amines with diols, catalyzed by iridium complexes .
- Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a rhodium catalyst .
- Acid-promoted synthesis from N-carbamate-protected amino alcohols can also yield pyrrolidine derivatives .
-
Industrial Production Methods:
- Industrially, pyrrolidine is prepared by reacting 1,4-butanediol with ammonia at high temperatures (165–200°C) and pressures (17–21 MPa) in the presence of cobalt and nickel oxide catalysts supported on alumina .
- The reaction is carried out in a continuous tube reactor, and the product is purified through multistage purification and distillation .
化学反応の分析
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas, palladium or nickel catalysts.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
- Oxidation can yield N-oxides.
- Reduction can produce fully saturated amines.
- Substitution can result in N-alkyl or N-acyl pyrrolidines.
科学的研究の応用
作用機序
The mechanism of action of pyrrolidine derivatives often involves their interaction with biological targets such as enzymes or receptors. The unique substitution pattern of Pyrrolidine, 1-(3-ethyl-1,3,5,5-tetramethylcyclohexyl)- allows it to fit into specific binding sites, modulating the activity of the target protein. This can lead to various biological effects, depending on the nature of the target and the specific interactions involved .
類似化合物との比較
Pyrrole: An aromatic compound with a five-membered ring containing one nitrogen atom.
Pyrroline: A partially saturated derivative of pyrrole with one double bond.
Pyrrolizidine: A bicyclic compound with two fused five-membered rings containing nitrogen.
Uniqueness:
- The unique substitution pattern of Pyrrolidine, 1-(3-ethyl-1,3,5,5-tetramethylcyclohexyl)-, particularly the presence of multiple methyl groups and an ethyl group on the cyclohexyl ring, distinguishes it from other pyrrolidine derivatives. This steric hindrance can influence its reactivity and binding properties, making it a valuable compound in specific applications .
特性
CAS番号 |
685088-12-4 |
|---|---|
分子式 |
C16H31N |
分子量 |
237.42 g/mol |
IUPAC名 |
1-(3-ethyl-1,3,5,5-tetramethylcyclohexyl)pyrrolidine |
InChI |
InChI=1S/C16H31N/c1-6-15(4)11-14(2,3)12-16(5,13-15)17-9-7-8-10-17/h6-13H2,1-5H3 |
InChIキー |
VZMMNFHWJMVOSI-UHFFFAOYSA-N |
正規SMILES |
CCC1(CC(CC(C1)(C)N2CCCC2)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2,3-Bis(1,3-thiazol-2-yl)quinoxalin-6-yl]-N'-[(2-chlorophenyl)methyl]urea](/img/structure/B14214228.png)
![S-[2,5-Bis(hydroxymethoxy)phenyl]-L-cysteine](/img/structure/B14214245.png)
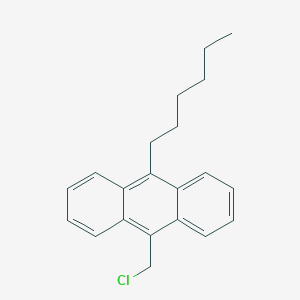

![Acetic acid;10-[2-fluoro-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol](/img/structure/B14214269.png)
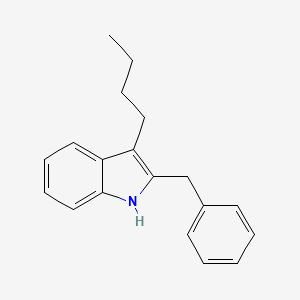
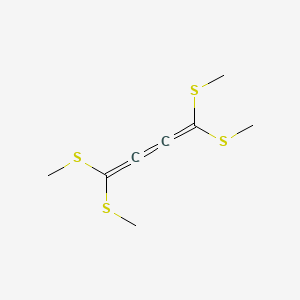
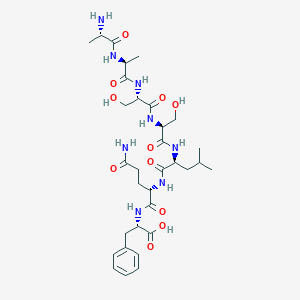
![{[5-(2-Methoxyethoxy)-2-nitrophenyl]methyl}(trimethyl)silane](/img/structure/B14214285.png)
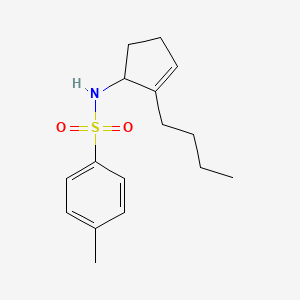
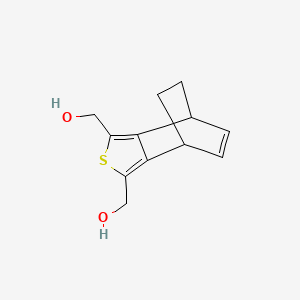
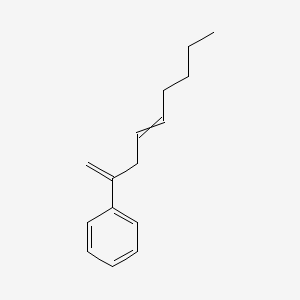
![[4-(Cyclohexylmethoxy)phenyl]thiourea](/img/structure/B14214304.png)
